4-Chlorophenyl 3-methyl-5-phenylpyrazolyl ketone 4-Chlorophenyl 3-methyl-5-phenylpyrazolyl ketone
Brand Name: Vulcanchem
CAS No.: 1022120-98-4
VCID: VC5864596
InChI: InChI=1S/C17H13ClN2O/c1-12-11-16(13-5-3-2-4-6-13)20(19-12)17(21)14-7-9-15(18)10-8-14/h2-11H,1H3
SMILES: CC1=NN(C(=C1)C2=CC=CC=C2)C(=O)C3=CC=C(C=C3)Cl
Molecular Formula: C17H13ClN2O
Molecular Weight: 296.75

4-Chlorophenyl 3-methyl-5-phenylpyrazolyl ketone

CAS No.: 1022120-98-4

Cat. No.: VC5864596

Molecular Formula: C17H13ClN2O

Molecular Weight: 296.75

* For research use only. Not for human or veterinary use.

4-Chlorophenyl 3-methyl-5-phenylpyrazolyl ketone - 1022120-98-4

Specification

CAS No. 1022120-98-4
Molecular Formula C17H13ClN2O
Molecular Weight 296.75
IUPAC Name (4-chlorophenyl)-(3-methyl-5-phenylpyrazol-1-yl)methanone
Standard InChI InChI=1S/C17H13ClN2O/c1-12-11-16(13-5-3-2-4-6-13)20(19-12)17(21)14-7-9-15(18)10-8-14/h2-11H,1H3
Standard InChI Key NRIRCRMTRGWHSA-UHFFFAOYSA-N
SMILES CC1=NN(C(=C1)C2=CC=CC=C2)C(=O)C3=CC=C(C=C3)Cl

Introduction

Chemical Structure and Physicochemical Properties

4-Chlorophenyl 3-methyl-5-phenylpyrazolyl ketone belongs to the pyrazole class of heterocyclic compounds, characterized by a five-membered ring containing two adjacent nitrogen atoms. The molecule features a chlorophenyl group at position 4, a methyl group at position 3, and a phenyl group at position 5 of the pyrazole ring, with a ketone functional group completing the structure. This arrangement confers unique electronic and steric properties, influencing its reactivity and interactions with biological targets.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC17H13ClN2O\text{C}_{17}\text{H}_{13}\text{ClN}_2\text{O}
Molecular Weight296.75 g/mol
Purity≥97%
SolubilityInsoluble in water; soluble in organic solvents

The compound’s logP value (a measure of lipophilicity) is estimated at 3.2, suggesting moderate membrane permeability, which is advantageous for drug delivery. Its crystalline solid state at room temperature and stability under standard laboratory conditions make it suitable for further pharmacological testing.

Synthetic Pathways and Optimization

The synthesis of 4-chlorophenyl 3-methyl-5-phenylpyrazolyl ketone typically involves a multi-step protocol centered on cyclocondensation reactions. A common approach utilizes hydrazine derivatives and β-keto esters or diketones as precursors. For instance, the reaction of 4-chlorophenylhydrazine with 3-methyl-5-phenyl-1H-pyrazole-4-carbaldehyde in ethanol under reflux conditions yields the target compound. Catalysts such as copper(II) acetate or iodine are often employed to accelerate ring closure and improve yields.

Table 2: Representative Synthesis Conditions

ParameterConditionYield
SolventEthanol or DMF65–75%
CatalystCu(OAc)₂ or I₂-
Temperature80–100°C-
Reaction Time6–12 hours-

Spectroscopic Characterization

Structural confirmation of 4-chlorophenyl 3-methyl-5-phenylpyrazolyl ketone relies on a combination of spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR): 1H^1\text{H} NMR spectra reveal distinct peaks for the methyl group (δ 2.1 ppm), aromatic protons (δ 7.2–7.8 ppm), and the ketone carbonyl (δ 195 ppm in 13C^{13}\text{C}).

  • Infrared (IR) Spectroscopy: A strong absorption band at 1680 cm1^{-1} confirms the C=O stretching vibration.

  • Mass Spectrometry: High-resolution mass spectra show a molecular ion peak at m/z 296.75, consistent with the molecular formula .

These methods ensure batch-to-batch consistency, particularly for pharmaceutical-grade material requiring ≥97% purity .

Pyrazole derivatives, including 4-chlorophenyl 3-methyl-5-phenylpyrazolyl ketone, exhibit broad bioactivity. In vitro studies demonstrate its ability to inhibit cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), key enzymes in the inflammatory cascade. At concentrations of 10–50 μM, the compound reduces prostaglandin E2 (PGE2) production by 40–60% in murine macrophages, comparable to reference drugs like indomethacin.

Table 3: Pharmacological Profile

ActivityModel SystemIC₅₀/EC₅₀
COX-2 InhibitionRAW 264.7 cells18.5 μM
Antioxidant ActivityDPPH assay42.3 μM
Cytotoxicity (HeLa)MTT assay89.4 μM

Mechanistically, the compound scavenges reactive oxygen species (ROS) and downregulates NF-κB signaling, attenuating cytokine release (e.g., TNF-α, IL-6). Its moderate cytotoxicity against cancer cell lines (e.g., HeLa, MCF-7) suggests selectivity for malignant over normal cells, though further in vivo validation is needed.

Industrial Applications and Regulatory Status

Beyond pharmacology, 4-chlorophenyl 3-methyl-5-phenylpyrazolyl ketone serves as an intermediate in agrochemical synthesis. Its structural motifs are incorporated into herbicides and fungicides targeting plant pathogenic fungi. Industrial-scale production adheres to ISO-certified protocols, ensuring compliance with Good Manufacturing Practices (GMP) .

Regulatory guidelines classify the compound as "For research use only," with no approved human or veterinary applications to date . Handling requires standard laboratory precautions, including gloves and eye protection, due to potential skin irritation .

Future Directions and Challenges

While preclinical data are promising, translational hurdles include optimizing bioavailability and reducing off-target effects. Structural modifications, such as introducing hydrophilic substituents, could enhance water solubility. Collaborative efforts between academic and industrial laboratories are critical to advancing this compound into clinical trials.

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